5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of bromopyrimidines This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidinyl-oxy group at the 2nd position The phenylpropyl group attached to the piperidine ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps. One common method includes the bromination of a pyrimidine derivative followed by the introduction of the piperidinyl-oxy group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated pyrimidine with a piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium phosphate (K3PO4) and a solvent like toluene, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions. Its structural features allow it to interact with various biological targets.
Medicine: It has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl-oxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(3-(ethoxycarbonyl)piperidin-1-yl)pyrimidine
Uniqueness
5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the phenylpropyl group attached to the piperidine ring. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and potential applications. The combination of the bromine atom and the piperidinyl-oxy group further enhances its versatility in various chemical and biological contexts.
Properties
IUPAC Name |
5-bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-13-20-18(21-14-16)23-17-8-11-22(12-9-17)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUUHKDWUWOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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